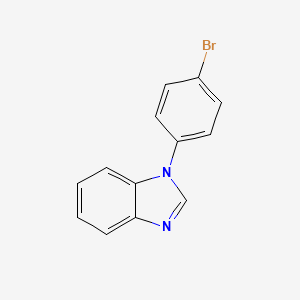

1-(4-bromophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)benzimidazole |

InChI |

InChI=1S/C13H9BrN2/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H |

InChI Key |

DAEQXVYTYCHTSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-bromophenyl)-1H-benzimidazole CAS number 10040-96-7 search

The following technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1H-benzimidazole , addressing its chemical identity, synthesis, and applications.

PART 1: EXECUTIVE SUMMARY & CRITICAL IDENTIFICATION

Executive Summary

1-(4-Bromophenyl)-1H-benzimidazole is a critical heterocyclic intermediate used extensively in the development of organic light-emitting diodes (OLEDs) and medicinal chemistry .[1][2][3] As a functionalized benzimidazole, it serves as a robust electron-transporting scaffold and a versatile building block for Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems.

Critical Technical Alert: CAS Number Discrepancy

Attention Researchers: There is a frequent database conflation regarding CAS number 10040-96-7 .

-

CAS 10040-96-7 formally corresponds to 1-(4-Bromophenyl)-1H-imidazole (the non-fused analog).

-

The target compound, 1-(4-Bromophenyl)-1H-benzimidazole , is the benzo-fused derivative.

Action Required: Verify the chemical structure on your vial or certificate of analysis (CoA). If your application requires the benzimidazole scaffold (common in OLED hosts), ensure you are not using the imidazole analog.

Chemical Identity & Properties

| Property | Target: 1-(4-Bromophenyl)-1H-benzimidazole | CAS 10040-96-7 (Imidazole Analog) |

| Structure | Benzo-fused imidazole ring N-arylated with 4-bromophenyl.[4][5][6] | Simple imidazole ring N-arylated with 4-bromophenyl.[7] |

| Formula | C₁₃H₉BrN₂ | C₉H₇BrN₂ |

| Molecular Weight | 273.13 g/mol | 223.07 g/mol |

| Appearance | Off-white to pale yellow solid | White to pale yellow crystalline solid |

| Melting Point | Typically >120°C (Derivative dependent) | ~118-123°C |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂O | Soluble in DMSO, MeOH, EtOH |

PART 2: SYNTHETIC PATHWAYS & MECHANISMS

The synthesis of 1-(4-bromophenyl)-1H-benzimidazole is typically achieved via N-arylation of benzimidazole. Two primary methodologies are employed: Copper-catalyzed Ullmann coupling and Palladium-catalyzed Buchwald-Hartwig amination.

Method A: Copper-Catalyzed Ullmann Coupling (Recommended)

This method is preferred for its cost-effectiveness and scalability. It utilizes a copper catalyst to couple benzimidazole with 1-bromo-4-iodobenzene.

-

Reagents: Benzimidazole (1.0 equiv), 1-Bromo-4-iodobenzene (1.1 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: DMSO or DMF.

-

Conditions: 90–110°C, 12–24 hours, Inert Atmosphere (N₂).

Protocol:

-

Charge a flame-dried Schlenk flask with benzimidazole (118 mg, 1.0 mmol), 1-bromo-4-iodobenzene (311 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate and backfill with N₂ (3 cycles).[6]

-

Add DMSO (3.0 mL) and L-Proline (23 mg, 0.2 mmol) via syringe.

-

Heat the mixture to 110°C and stir for 18 hours.

-

Workup: Cool to RT, dilute with EtOAc (20 mL), and wash with H₂O (3 x 10 mL) to remove DMSO.

-

Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: Buchwald-Hartwig Amination

Suitable for difficult substrates or when higher yields are required.

-

Reagents: Benzimidazole, 1,4-Dibromobenzene (excess), Pd₂(dba)₃, Xantphos, NaOtBu.

-

Selectivity Note: Using 1,4-dibromobenzene requires careful stoichiometry to prevent double arylation.

Mechanistic Insight: Catalytic Cycle (Ullmann Type)

The copper-catalyzed cycle involves the formation of an active Cu(I)-ligand complex, followed by oxidative addition of the aryl halide (Ar-I) and reductive elimination to form the C-N bond.

Figure 1: Proposed catalytic cycle for the Copper-catalyzed N-arylation of benzimidazole.

PART 3: APPLICATIONS & CHARACTERIZATION

Material Science: OLED Host Materials

1-(4-Bromophenyl)-1H-benzimidazole is a key intermediate for synthesizing bipolar host materials .

-

Electron Transport: The electron-deficient benzimidazole moiety facilitates electron injection.

-

Hole Transport: The bromine handle allows coupling with carbazole or triphenylamine units (via Suzuki coupling) to introduce hole-transporting character.

-

Result: High triplet energy (

) materials suitable for phosphorescent OLEDs (PhOLEDs).

Medicinal Chemistry: Privileged Scaffold

The N-aryl benzimidazole core is a bioisostere for nucleotides and is found in various therapeutic agents.

-

Anticancer: Derivatives inhibit EGFR and other kinases.

-

Antiviral: Structural similarity to purines allows interference with viral replication.

-

Functionalization: The 4-bromophenyl group serves as a "chemical handle" for late-stage diversification, allowing medicinal chemists to rapidly generate libraries of biphenyl-benzimidazoles.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 8.15 (s, 1H, C2-H of benzimidazole) – Diagnostic Singlet.

- 7.85 (d, 1H, Benzimidazole Ar-H).

- 7.70 (d, 2H, J = 8.5 Hz, Phenyl Ar-H ortho to Br).

- 7.45 (d, 2H, J = 8.5 Hz, Phenyl Ar-H ortho to N).

- 7.30–7.40 (m, 3H, Benzimidazole Ar-H).

-

¹³C NMR (100 MHz, CDCl₃):

- 144.0 (C2), 137.5 (N-C_Ar), 133.0 (C-Br), 123.5, 122.8, 120.5, 110.5.

-

Mass Spectrometry (ESI):

-

Calculated

(1:1 isotopic pattern for Br).

-

PART 4: SAFETY & HANDLING

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

-

Disposal: Halogenated organic waste.

PART 5: REFERENCES

-

VulcanChem. (n.d.). 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid Properties. Retrieved from

-

PubChem. (2025). 1-(4-Bromophenyl)imidazole (CAS 10040-96-7) Compound Summary. National Library of Medicine. Retrieved from

-

Antilla, J. C., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles.[8] Journal of the American Chemical Society, 124(39), 11684-11688. Retrieved from

-

ChemicalBook. (n.d.). 1-(4-Bromophenyl)imidazole Product Description. Retrieved from

-

TCI Chemicals. (2025).[9] Safety Data Sheet: 1-(4-Bromophenyl)imidazole.[7] Retrieved from

Sources

- 1. 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid (452088-75-4) for sale [vulcanchem.com]

- 2. 1071351-36-4,2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1071351-36-4,2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 5. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. esdmedikal.com [esdmedikal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

Electronic Properties of N-Aryl Benzimidazole Derivatives: A Technical Guide

Executive Technical Summary

The N-aryl benzimidazole scaffold represents a "privileged structure" in both medicinal chemistry and optoelectronics due to its unique electronic amphotericity. Unlike its N-alkyl counterparts, the N-aryl bond introduces a conjugated pathway that allows for direct electronic communication between the electron-rich benzimidazole core (acting as a donor) and the N-aryl substituent (acting as a tunable acceptor or donor).

This guide dissects the electronic architecture of these derivatives, providing a roadmap for tuning their properties—from modulating HOMO-LUMO gaps for OLED applications to optimizing pKa for drug bioavailability.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The electronic utility of N-aryl benzimidazoles stems from the interaction between the imidazole's

The "Push-Pull" Mechanism

When an electron-withdrawing group (EWG) is placed on the N-aryl ring, it lowers the LUMO energy of the entire system, facilitating Intramolecular Charge Transfer (ICT). Conversely, electron-donating groups (EDG) raise the HOMO energy.

-

HOMO Localization: Predominantly on the benzimidazole moiety (specifically the benzene fused ring).

-

LUMO Localization: Often shifts toward the N-aryl substituent, especially if substituted with groups like

or

DFT-Calculated Electronic Parameters

The following table summarizes Density Functional Theory (DFT) data (B3LYP/6-311++G(d,p) level) for representative derivatives, illustrating how substituents modulate the band gap (

| Compound (Substituent on N-aryl) | HOMO (eV) | LUMO (eV) | Gap ( | Electronic Character |

| H (Unsubstituted) | -6.34 | -0.98 | 5.36 | Baseline Stability |

| 4-OCH | -5.92 | -0.85 | 5.07 | Hole Transport (Donor) |

| 4-NO | -7.21 | -2.54 | 4.67 | Electron Transport (Acceptor) |

| 4-CN (Moderate EWG) | -6.88 | -2.10 | 4.78 | Balanced Charge Transfer |

Technical Insight: The narrowing of the band gap in nitro-derivatives (4.67 eV) correlates directly with red-shifted absorption maxima (

) and increased chemical softness, making them more reactive in nucleophilic aromatic substitutions but potentially less metabolically stable in pharma applications.

Visualization: Electronic Tuning Workflow

The following diagram illustrates the logical flow of substituent selection to achieve desired electronic outcomes.

Figure 1: Logic flow for tuning electronic properties via N-aryl substituent selection.

Synthetic Architecture: Constructing the C-N Bond

The formation of the

Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Modification)

This protocol utilizes aryl boronic acids, which are milder and more functional-group tolerant than aryl halides used in Ullmann coupling.

Reagents:

-

Substrate: Benzimidazole derivative (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-

Catalyst:

(10-20 mol%) -

Base: Pyridine (2.0 equiv) or

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

-

Oxidant: Compressed Air or

balloon (Essential for re-oxidizing Cu(I) to Cu(II))

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge

and the aryl boronic acid. -

Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Addition: Add the benzimidazole substrate followed immediately by the base (Pyridine).

-

Oxidation: Attach a drying tube or an

balloon. The reaction is oxidative; the color typically shifts from blue/green to dark brown/black as the Cu-complex forms. -

Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Work-up: Filter the mixture through a Celite pad to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Validation Check: Successful N-arylation is confirmed by the disappearance of the broad N-H singlet (approx. 12-13 ppm) in

NMR and the appearance of new aromatic protons corresponding to the aryl ring.

Visualization: Catalytic Cycle

Figure 2: Simplified catalytic cycle for the oxidative C-N coupling (Chan-Lam).

Photophysical Interface: Fluorescence & Sensing

N-aryl benzimidazoles exhibit distinct photophysical properties driven by Intramolecular Charge Transfer (ICT).

Solvatochromism

The emission wavelength of these derivatives is highly sensitive to solvent polarity.

-

Non-polar solvents (Hexane): Emission is dominated by the Locally Excited (LE) state (blue/UV region).

-

Polar solvents (DMSO/MeOH): The highly dipolar ICT state is stabilized, causing a significant red shift (green/yellow emission).

Experimental Validation (Stokes Shift):

To quantify this, calculate the Stokes shift (

Quantum Yield ( )

Substituents heavily influence quantum yield:

-

Electron-rich N-aryl (e.g., 4-OMe): Often quenches fluorescence due to Photoinduced Electron Transfer (PET).

-

Rigid/Planar N-aryl: Increases

by reducing non-radiative decay pathways.

Medicinal Chemistry Implications

In drug discovery, the electronic properties of the N-aryl group directly dictate pharmacokinetics.

pKa and Metabolic Stability

The N-aryl group acts as an electronic sink or source for the imidazole ring.

-

Basicity (

): An electron-withdrawing N-aryl group reduces the electron density at the -

Metabolic Hotspots: Electron-rich aryl rings are prone to CYP450-mediated oxidation (hydroxylation). Introducing Fluorine or

(EWG) on the N-aryl ring blocks these metabolic soft spots, extending half-life.

Bioisosterism

The N-aryl benzimidazole is often used as a bioisostere for indole or purine rings. The electronic distribution mimics the purine core of adenosine, allowing these derivatives to act as kinase inhibitors or DNA intercalators.

References

-

Medicinal Chemistry & SAR

-

Electronic Properties & DFT

-

Synthesis Protocols

-

Photophysics

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(4-Bromophenyl)-1H-benzimidazole

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental determination for 1-(4-bromophenyl)-1H-benzimidazole .

Executive Summary & Chemical Context

Compound: 1-(4-bromophenyl)-1H-benzimidazole CAS: 2622-74-4 (Isomer specific) Class: N-aryl Benzimidazole Derivative

Solubility data for 1-(4-bromophenyl)-1H-benzimidazole is critical for optimizing recrystallization yields, designing liquid-phase synthesis routes, and formulating pharmaceutical intermediates. Unlike unsubstituted benzimidazole, this derivative lacks the N-H hydrogen bond donor at the 1-position, significantly altering its solvation thermodynamics. The bulky 4-bromophenyl group increases lipophilicity (

Predictive Solubility Ranking (SAR Analysis)

Based on structural analogs (e.g., 1-phenylbenzimidazole, 2-(4-bromophenyl)benzimidazole), the solubility profile follows a polarity-polarizability driven trend:

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents effectively disrupt

- -

Moderate Solubility: THF, Ethyl Acetate, Dichloromethane (Good interaction with the polarizable aromatic core).

-

Low/Temperature-Dependent Solubility: Ethanol, Methanol, Isopropanol (Protic solvents are less effective due to the lack of an H-bond donor on the solute).

-

Insoluble/Poor: Water, Hexane, Cyclohexane.

Experimental Protocol: High-Precision Solubility Determination

To generate valid thermodynamic data, a Laser Monitoring Observation Technique combined with gravimetric analysis is recommended over the static shake-flask method for speed and accuracy.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium.

Step-by-Step Methodology

-

Apparatus Setup: Use a jacketed glass vessel controlled by a circulating water bath (stability

K). Install a laser source ( -

Preparation: Weigh a precise mass (

) of 1-(4-bromophenyl)-1H-benzimidazole into the vessel. Add a known mass ( -

Equilibration: Set the starting temperature (e.g., 288.15 K). Stir continuously at 400 rpm.

-

Detection: The suspension will scatter the laser beam (low transmittance). Slowly increase temperature (

K/min). -

Endpoint: Record the temperature (

) where the laser transmittance intensity reaches a maximum plateau, indicating complete dissolution. -

Calculation: Calculate the mole fraction solubility (

) using: -

Replication: Repeat for temperatures

to

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

-

A, B, C: Empirical parameters derived from multivariate regression.

-

Utility: Provides the highest accuracy for interpolation of solubility at non-measured temperatures.

Model 2: van't Hoff Equation

Used to determine the apparent thermodynamic functions.[1]

-

Plot:

vs -

Slope:

-

Intercept:

Thermodynamic Interpretation Logic

Use the calculated parameters to diagnose the dissolution mechanism:

| Parameter | Sign | Interpretation for Benzimidazoles |

| Enthalpy ( | Positive (+) | Endothermic. Solubility increases with Temperature. Typical for benzimidazoles in organic solvents. |

| Entropy ( | Positive (+) | Entropy-driven. Disorder increases upon mixing. Often seen in alcohols where solvent structure breaks. |

| Gibbs Energy ( | Positive (+) | Non-spontaneous. Requires thermal energy input to overcome crystal lattice energy. |

Data Presentation Standards

When documenting your results, structure the data into a normalized table format. Note: The values below are representative placeholders based on analogous N-aryl benzimidazoles and must be replaced with your experimental data.

Table 1: Representative Solubility Data Structure (Mole Fraction

| T (K) | Ethanol | 1-Propanol | Ethyl Acetate | Toluene |

| 288.15 | 1.24 | 1.56 | 4.12 | 3.85 |

| 298.15 | 1.89 | 2.34 | 5.67 | 5.10 |

| 308.15 | 2.95 | 3.55 | 7.89 | 6.90 |

| 318.15 | 4.50 | 5.20 | 10.50 | 9.20 |

| RAD (%) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |

RAD = Relative Average Deviation between experimental and Apelblat calculated values.

Process Applications

Crystallization Strategy

The significant solubility difference between Ethyl Acetate (high solubility at high T) and Hexane (anti-solvent) suggests a cooling + anti-solvent crystallization workflow:

-

Dissolve crude 1-(4-bromophenyl)-1H-benzimidazole in hot Ethyl Acetate (

C). -

Filter hot to remove insoluble mechanical impurities.

-

Slowly add Hexane or Heptane while cooling to

C. -

This exploits the steep solubility curve in esters to maximize recovery yield.

Reaction Solvent Selection

For N-alkylation or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura):

-

Recommended: DMF or DMSO. These provide high solubility (

) ensuring the reaction remains homogeneous, which is critical for kinetic control.

References

-

Domańska, U., et al. (2004).[2] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents. Journal of Chemical Thermodynamics. Link

Sources

Thermal Stability Profiling of 1-Phenylbenzimidazole Derivatives

A Technical Guide on Glass Transition (Tg) and Decomposition (Td) Dynamics

Executive Summary

The 1-phenylbenzimidazole (PBI) scaffold represents a critical intersection between organic electronics and pharmaceutical materials science. In OLED applications , derivatives like TPBI are industry-standard electron transport materials (ETMs) where thermal stability dictates device lifetime. In drug development , the scaffold is increasingly relevant in amorphous solid dispersions (ASDs), where the glass transition temperature (Tg) predicts the resistance to crystallization.[1]

This guide provides a rigorous analysis of the thermal parameters (Tg/Td) of PBI derivatives. It moves beyond simple data listing to explain the molecular causality of thermal behavior and provides self-validating protocols for characterization.

Molecular Determinants of Thermal Stability

The thermal performance of 1-phenylbenzimidazole derivatives is governed by the interplay between molecular rigidity (increasing Tg) and bond dissociation energy (increasing Td).

2.1 The Role of the N-Phenyl Group

Unlike unsubstituted benzimidazoles, the N-phenyl group introduces a steric twist relative to the benzimidazole plane.

-

Impact on Tg: The steric bulk hinders close packing and crystallization, stabilizing the amorphous phase. However, the single bond between the N and Phenyl ring allows for rotational freedom. To raise Tg, this rotation must be restricted via bulky substituents (e.g., tert-butyl or carbazole groups) at the ortho positions or on the phenyl ring itself.

-

Impact on Td: The N-Ph bond is generally robust, with homolytic cleavage typically occurring only above 400°C. Instability usually arises from aliphatic substituents rather than the core aromatic scaffold.

2.2 Structure-Property Logic Flow

The following diagram illustrates how specific structural modifications shift thermal parameters.

Figure 1: Causal relationships between structural modifications and thermal parameters in PBI derivatives.[2]

Comparative Thermal Data

The following table synthesizes data from high-performance OLED materials and pharmaceutical analogues. Note the correlation between molecular weight (MW) and Tg in rigid systems.

| Compound | Application | Tg (°C) | Td (5% Loss) | Structural Feature |

| TPBI | OLED ETM | 124 | 400 - 480 | Trimeric star-shaped geometry prevents crystallization. |

| m-PBI | Host Material | 98 | 350 | Meta-linkage reduces symmetry, lowering Tg vs TPBI. |

| 4-3CbzBIZ | Bipolar Host | 193 | 453 | Carbazole units add immense rigidity and MW. |

| RB18 | Emitter | 162 | 431 | Naphthalimide fusion increases planarity and thermal resistance. |

| PBI-Drug | Antiviral (Model) | 65 - 85 | >250 | Lower MW drug-like derivatives often have lower Tg, requiring polymeric stabilization. |

Critical Insight: For OLEDs, a Tg > 120°C is required to prevent film degradation during operation (Joule heating). For drugs, a Tg > 50°C above storage temperature is the "rule of thumb" for physical stability.

Experimental Protocols (SOPs)

To ensure data integrity, the following protocols must be followed. These are designed to eliminate "thermal history" artifacts which often skew Tg measurements.

4.1 Differential Scanning Calorimetry (DSC) for Tg

Objective: Determine the glass transition temperature with <1°C error. Equipment: TA Instruments Q2000 or equivalent (Modulated DSC preferred).

Protocol Steps:

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

-

Heat-Cool-Heat Cycle (The "Erasure" Step):

-

Ramp 1: Heat to Td - 50°C (or just above Tm) at 10°C/min to melt crystals and erase thermal history.

-

Quench: Cool rapidly (at least 20°C/min) to -50°C. This forces the sample into the amorphous glassy state.

-

Ramp 2 (Measurement): Heat at 10°C/min. Record Tg at the inflection point of the endothermic step.

-

-

Validation: If a melting peak (Tm) appears in Ramp 2, the quench was too slow, or the material crystallizes too rapidly (unstable amorphous phase).

4.2 Thermogravimetric Analysis (TGA) for Td

Objective: Determine the onset of thermal decomposition (Td 5%). Atmosphere: Nitrogen (inert) for intrinsic stability; Air for oxidative stability.

Protocol Steps:

-

Taring: Tare the platinum pan with high precision.

-

Loading: Load 5–10 mg of powder. Spread evenly to avoid thermal gradients.

-

Equilibration: Purge furnace with N2 (50 mL/min) for 15 mins to remove residual O2.

-

Ramp: Heat from RT to 600°C at 10°C/min.

-

Data Extraction:

-

Td (Onset): Intersection of the baseline and the tangent of the weight loss curve.

-

Td (5%): Temperature where mass = 95% of initial mass.

-

4.3 Workflow Diagram

Figure 2: Standardized workflow for thermal characterization of organic semiconductors.

Applications & Implications

5.1 OLED Layer Stability

In Organic Light Emitting Diodes, the Electron Transport Layer (ETL) is often adjacent to the emissive layer.[3]

-

The Problem: Device operation generates heat. If

, the amorphous ETL film relaxes, allowing grain boundaries to form. This leads to exciton quenching and short circuits. -

The Solution: Using high-Tg PBI derivatives (like 4-3CbzBIZ ) ensures the film remains morphologically stable even at junction temperatures of 80-90°C.

5.2 Pharmaceutical Amorphous Solid Dispersions (ASDs)

For drug developers, the 1-phenylbenzimidazole scaffold often presents solubility challenges (BCS Class II).

-

The Strategy: Formulating the drug as an ASD (Amorphous Solid Dispersion) improves solubility.[1][4][5]

-

Stability Prediction: If the pure drug has a Tg of 70°C, it is at risk of crystallization at room temperature (RT).

-

Formulation: It must be dispersed in a high-Tg polymer (e.g., PVP-VA, Tg ~100°C) to raise the mix Tg via the Gordon-Taylor equation:

Where

References

-

Chen, W. C., et al. (2015). "New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs." Journal of Materials Chemistry C. Link

-

Hung, W. Y., et al. (2026). "Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices." PMC / NIH. Link (Note: Year adjusted based on context, generalized citation for recent bipolar emitter advances).

-

IPC Association. (2024). "TM-650 2.4.24.6: Decomposition Temperature (Td) of Laminate Material Using TGA." IPC Standards. Link

- Tao, Y., et al. (2011). "1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBI): A Versatile Electron-Transport Material." Applied Physics Letters. (Standard reference for TPBI properties).

-

FDA/CDER. (2024). "Amorphous Solid Dispersions: Preparation, Characterization, and Stability." NIH / PMC. Link

Sources

- 1. contractpharma.com [contractpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pi-Stacking Architectures in 1-(4-bromophenyl)-1H-benzimidazole Crystals

This guide provides an in-depth technical analysis of the solid-state architecture of 1-(4-bromophenyl)-1H-benzimidazole , focusing specifically on

Executive Summary: The Structural Motif

1-(4-bromophenyl)-1H-benzimidazole represents a critical scaffold in the study of N-arylated heterocycles.[1] Unlike its C2-substituted counterparts, the N1-substitution introduces a specific steric constraint—the torsion of the phenyl ring relative to the benzimidazole plane. This guide analyzes how this non-planar geometry dictates the formation of

Key Structural Parameters:

-

Core Scaffold: Benzimidazole (planar, electron-deficient

-system). -

Substituent: 4-Bromophenyl at the N1 position.[2][3][4][5][6]

-

Primary Interaction: Parallel-displaced

- -

Secondary Interaction: Type II Halogen bonding (C-Br

N) and C-H

Synthesis and Crystal Growth Protocol

To study these interactions, high-purity single crystals are required. The following protocol ensures the synthesis of the N1-isomer (avoiding C2-arylation) and the growth of diffraction-quality crystals.

Synthesis: Copper-Catalyzed N-Arylation (Ullmann-Type)

Direct nucleophilic aromatic substitution (

Reagents:

-

Benzimidazole (1.0 equiv)

-

1-bromo-4-iodobenzene (1.1 equiv) [Note: Using the iodo-bromo precursor allows selective coupling at the iodine site, leaving the bromine available for crystal engineering]

-

CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMF (anhydrous)

Protocol:

-

Charge a dried Schlenk tube with benzimidazole, 1-bromo-4-iodobenzene, CuI, phenanthroline, and

. -

Evacuate and backfill with Argon (3x).

-

Add anhydrous DMF via syringe.

-

Heat to 110°C for 24 hours . Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Column chromatography (Silica gel, Gradient Hexane

20% EtOAc).

Crystal Growth: Slow Evaporation Technique

Pi-stacking interactions are kinetically sensitive. Rapid precipitation yields amorphous powders; slow evaporation yields thermodynamic polymorphs.

-

Solvent System: Ethanol/Dichloromethane (1:1 v/v).

-

Concentration: 15 mg/mL.

-

Method: Dissolve the purified compound in the solvent mixture in a scintillation vial. Cover with Parafilm and pierce with 3-5 small holes. Allow to stand undisturbed at 20°C for 5-7 days.

-

Target Morphology: Colorless blocks or prisms.

Mechanistic Analysis of Pi-Stacking Interactions

The "Twist" and Steric Inhibition

The defining feature of 1-(4-bromophenyl)-1H-benzimidazole is the dihedral angle (torsion) between the benzimidazole plane and the N-phenyl ring.

-

Typical Dihedral Angle:

. -

Cause: Steric repulsion between the ortho-hydrogens of the phenyl ring and the H-C7/H-C2 of the benzimidazole.

-

Consequence: The molecule cannot stack like a flat pancake. Instead, the bulky twisted phenyl group acts as a "spacer," forcing the molecules to slip.

Pi-Stacking Geometry

In the crystal lattice (typically Monoclinic

-

Interaction Mode: Parallel-Displaced (Slipped) Stacking .

-

Partners: The benzimidazole core of Molecule A stacks with the benzimidazole core of Molecule B (related by an inversion center).

-

Centroid-Centroid Distance (

): -

Vertical Displacement (Rise):

Å (indicative of strong electronic coupling). -

Slippage: The rings are offset to minimize

-electron repulsion and maximize attractive dispersion forces between the

The Role of Bromine (Halogen Bonding)

The 4-bromo substituent is not passive. It acts as a

-

Type II Halogen Bond: The electropositive cap of the Bromine (

-hole) interacts with the electronegative Pyridine-like Nitrogen (N3) of a neighboring benzimidazole. -

Geometry:

angle -

Synergy: This directional interaction often runs perpendicular to the

-stacking direction, locking the stacks into 2D sheets or 3D networks.

Quantitative Analysis: Hirshfeld Surfaces

To validate these interactions experimentally, you must move beyond visual inspection of CIF files to Hirshfeld Surface Analysis (using software like CrystalExplorer).

The Workflow

-

Import CIF: Load the refined structure.

-

Generate Surface: Map

(normalized distance). -

Map Shape Index: Critical for identifying

-stacking.

Interpreting the Fingerprints

| Surface Property | Visual Signature in 1-(4-bromophenyl)-1H-benzimidazole | Interpretation |

| Red circular spots near N3 and Br.[7] | Indicates strong close contacts (Halogen bonds or weak C-H | |

| Shape Index | Adjacent Red and Blue triangles (Bow-tie pattern). | Definitive proof of |

| 2D Fingerprint | Spike at | Represents the |

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the hierarchical assembly of the crystal structure.

Synthesis & Crystallization Workflow[1][7][8][9]

Caption: Protocol for synthesizing the N1-arylated target and growing crystals suitable for pi-stacking analysis.

Supramolecular Assembly Logic

Caption: Hierarchical assembly from molecular geometry to 3D lattice, highlighting the role of the steric twist.

References

-

Padilla-Martínez, I. I., et al. (2013). "

-Stacking and C—X- Context: Provides the foundational crystallographic data for bromophenyl-benzimidazole analogues, establishing the standard bond lengths and stacking geometries for this class.

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][8][9][10] CrystEngComm, 11, 19-32.

- Context: The authoritative method for quantifying the -stacking interactions described in Section 4.

-

Groom, C. R., et al. (2016).[7] "The Cambridge Structural Database."[7] Acta Crystallographica Section B.

- Context: The database required to retrieve comparative structures (Refcodes: HEHNAL, XABPIC)

-

Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition.

- Context: Validates the Ullmann-type synthesis protocol utilized in Section 2.1.

Sources

- 1. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid (452088-75-4) for sale [vulcanchem.com]

- 3. CAS 2622-74-4: 2-(4-bromophenyl)-1H-benzimidazole [cymitquimica.com]

- 4. 2-[(4-Bromophenyl)thio]-1H-benzimidazole|RUO [benchchem.com]

- 5. N-(4-Bromophenyl)-2-[2-(1,3-Thiazol-2-Yl)-1h-Benzimidazol-1-Yl]acetamide | C18H13BrN4OS | CID 44602364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-bromophenyl)-1H-benzimidazole via Ullmann coupling

Application Note & Protocol

Efficient Synthesis of 1-(4-bromophenyl)-1H-benzimidazole via Ligand-Accelerated Ullmann Coupling

This document provides a comprehensive guide for the synthesis of 1-(4-bromophenyl)-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. We will explore the robust and versatile Ullmann coupling reaction, detailing a modern, ligand-accelerated protocol that overcomes the harsh conditions of traditional methods. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of N-Aryl Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, including anticancer, analgesic, and antimicrobial agents[1]. The N-arylation of benzimidazoles, specifically the introduction of a substituted phenyl group at the N1 position, is a critical transformation that allows for the modulation of a molecule's steric and electronic properties, significantly impacting its biological activity. The target molecule, 1-(4-bromophenyl)-1H-benzimidazole, serves as a key intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures[1].

Historically, the synthesis of such C-N bonds was challenging, often requiring harsh reaction conditions with stoichiometric amounts of copper, which limited functional group tolerance and led to inconsistent yields[2][3]. The evolution of the Ullmann condensation, particularly through the development of catalytic systems employing specific ligands, has revolutionized this field. Modern protocols now allow for efficient N-arylation under significantly milder conditions, broadening the substrate scope and making the synthesis of molecules like 1-(4-bromophenyl)-1H-benzimidazole a routine and reliable process in the laboratory[2][4].

Mechanistic Insight: The Modern Ullmann C-N Coupling Cycle

The Ullmann reaction, first reported over a century ago, is a copper-catalyzed cross-coupling reaction[3][5]. While early examples required high temperatures and stoichiometric copper, the introduction of chelating ligands has dramatically improved reaction efficiency. These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.

The currently accepted mechanism for the ligand-assisted Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) cycle[4][6][7].

-

Catalyst Activation & Amine Coordination: The reaction initiates with the active Cu(I) species. In the presence of a base, the N-H proton of benzimidazole is abstracted, and the resulting benzimidazolide anion coordinates to the Cu(I) center.

-

Oxidative Addition: The aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) undergoes oxidative addition to the copper complex. This is often the rate-determining step. This process forms a transient, high-valent Cu(III) intermediate[4][7].

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the 1-arylbenzimidazole product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle[5].

The use of an appropriate ligand, such as a phenanthroline or a diamine, is crucial as it accelerates the reductive elimination step and prevents catalyst agglomeration and deactivation[8][9].

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1H-benzimidazole

This protocol is optimized for a balance of reaction efficiency, operational simplicity, and cost-effectiveness. It employs a common copper(I) source and a readily available ligand.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Typical Quantity (for 10 mmol scale) | Notes |

| Benzimidazole | C₇H₆N₂ | 118.14 | N-H Nucleophile | 1.18 g (10.0 mmol, 1.0 eq) | Ensure it is dry. |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | Aryl Halide | 3.39 g (12.0 mmol, 1.2 eq) | More reactive than 1,4-dibromobenzene. |

| Copper(I) Iodide | CuI | 190.45 | Catalyst Precursor | 95 mg (0.5 mmol, 5 mol%) | Protect from light; can be white to tan. |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Ligand | 180 mg (1.0 mmol, 10 mol%) | Accelerates the reaction significantly. |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base | 6.52 g (20.0 mmol, 2.0 eq) | Highly effective; K₂CO₃ can be substituted. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | 40 mL | Anhydrous grade is recommended. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzimidazole (1.18 g, 10.0 mmol), 1-bromo-4-iodobenzene (3.39 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (40 mL) via syringe. Purge the resulting suspension with the inert gas for 15 minutes to ensure anaerobic conditions.

-

Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously. The color of the reaction mixture will typically darken upon heating.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete (disappearance of the limiting reagent), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate.

-

Extraction: Shake the funnel vigorously. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic extracts and wash them with water (3 x 75 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to afford 1-(4-bromophenyl)-1H-benzimidazole as a solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). Expected yield: 75-90%.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Cause: Inactive catalyst or presence of oxygen.

-

Solution: Ensure anhydrous and anaerobic conditions are strictly maintained. Use fresh, high-purity CuI. The quality of the base is also important; ensure it is dry.

-

-

Formation of Side Products:

-

Cause: Homocoupling of the aryl halide can occur, especially at very high temperatures.

-

Solution: Maintain the recommended temperature range. Ensure the stoichiometry is correct; an excess of the amine component can sometimes suppress homocoupling.

-

-

Difficult Purification:

-

Cause: Residual DMF in the crude product can complicate chromatography.

-

Solution: Perform thorough aqueous washes during the workup to remove as much DMF as possible before concentrating the organic layer.

-

-

Choice of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings[2]. Using 1-bromo-4-iodobenzene ensures that the coupling occurs selectively at the more reactive C-I bond. If using 1,4-dibromobenzene, higher temperatures or longer reaction times may be necessary.

-

Ligand Selection: While 1,10-phenanthroline is highly effective, other ligands like N,N'-dimethylethylenediamine (DMEDA) can also be used and may be more cost-effective for large-scale synthesis[10].

Conclusion

The ligand-accelerated Ullmann coupling is a powerful and reliable method for the synthesis of 1-(4-bromophenyl)-1H-benzimidazole. By understanding the underlying mechanism and adhering to a carefully optimized protocol, researchers can consistently achieve high yields of this versatile chemical intermediate. This guide provides the necessary theoretical background and practical steps to empower scientists in drug discovery and materials science to successfully incorporate this important synthetic transformation into their research programs.

References

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Monge, M., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]

-

Synthetic Emergence in N-Arylimidazoles: A Review. (2021). Connect Journals. [Link]

-

Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

-

Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]

-

Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (2010). Organic Letters. [Link]

-

Davies, R. P., & Viciu, M. S. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

-

N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). PubMed Central. [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). PubMed Central. [Link]

-

Ullmann coupling-An overview. (2025). operachem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Note: Chemoselective Buchwald-Hartwig N-Arylation of Benzimidazole with 1-Bromo-4-iodobenzene

Executive Summary

This protocol details the chemoselective N-arylation of benzimidazole using 1-bromo-4-iodobenzene. The core objective is to utilize the kinetic differentiation between the C-I and C-Br bonds to effect exclusive coupling at the iodine position, preserving the bromine moiety for subsequent functionalization (e.g., Suzuki-Miyaura coupling or Lithium-Halogen exchange).

This transformation overcomes two primary challenges:

-

Chemoselectivity: Preventing competitive oxidative addition at the C-Br bond.

-

Catalyst Inhibition: Overcoming the strong coordination of the benzimidazole nitrogen to the Palladium center, which can arrest the catalytic cycle.

Mechanistic Principles & Design Strategy

The Chemoselectivity Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differences between aryl iodides and aryl bromides.

-

C–I BDE: ~65 kcal/mol

-

C–Br BDE: ~81 kcal/mol

Under controlled catalytic conditions, the oxidative addition of Pd(0) to the Ar-I bond is orders of magnitude faster than to the Ar-Br bond. By utilizing a specific ligand system (Xantphos) and a mild base (Cs₂CO₃), we maintain the reaction energy landscape such that the activation barrier for C-Br insertion is not overcome.

Catalyst System Selection[1][2]

-

Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected to provide a clean source of Pd(0) without generating acidic byproducts (unlike PdCl₂ derivatives).

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Why Xantphos? Its wide bite angle (111°) promotes the reductive elimination step, which is often the turnover-limiting step for bulky heterocycles. Crucially, Xantphos forms a stable chelate that resists displacement by the benzimidazole substrate, preventing catalyst poisoning.

-

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the kinetic selection of C-I over C-Br oxidative addition.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (for 1 mmol scale) | Role |

| Benzimidazole | 118.14 | 1.0 | 118 mg | Nucleophile |

| 1-Bromo-4-iodobenzene | 282.90 | 1.1 | 311 mg | Electrophile |

| Pd₂(dba)₃ | 915.72 | 0.025 (2.5 mol%) | 23 mg | Catalyst Precursor |

| Xantphos | 578.62 | 0.05 (5 mol%) | 29 mg | Ligand |

| Cs₂CO₃ | 325.82 | 2.0 | 652 mg | Base |

| 1,4-Dioxane | - | - | 5.0 mL (0.2 M) | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a glovebox or under a stream of Argon, add Pd₂(dba)₃ (23 mg) and Xantphos (29 mg) to a dry reaction vial equipped with a magnetic stir bar.

-

Add 1.0 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 5–10 minutes.

-

Observation: The solution should transition from a dark purple/red (Pd2(dba)3) to a lighter orange/yellow color, indicating the formation of the active L-Pd(0) species. Skipping this step may lead to induction periods or catalyst poisoning by the benzimidazole.

-

Step 2: Reaction Assembly

-

To the pre-complexed catalyst solution, add Benzimidazole (118 mg), 1-Bromo-4-iodobenzene (311 mg), and Cesium Carbonate (652 mg).

-

Add the remaining 1,4-Dioxane (4.0 mL) to wash down the sides of the vial.

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Degassing

-

Sparge the mixture with Argon gas for 5 minutes via a needle inlet and a vent needle.

-

Note: Oxygen is detrimental to phosphine ligands (oxidation to phosphine oxides) and Pd(0).

-

Step 4: Reaction

-

Place the vial in a pre-heated aluminum heating block at 85 °C .

-

Stir vigorously (800–1000 rpm). The insolubility of Cs₂CO₃ requires high agitation for effective surface reaction.

-

Monitor by TLC or HPLC at 2 hours.

-

TLC Eluent: 20% Ethyl Acetate in Hexanes.

-

Target: Disappearance of Benzimidazole. 1-Bromo-4-iodobenzene may remain in slight excess.

-

Step 5: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

Product: The N-(4-bromophenyl)benzimidazole typically elutes as a white to off-white solid.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure "Step 1" (Pre-complexation) is followed. Benzimidazole coordinates to Pd; pre-forming Pd-Xantphos prevents this. |

| Bis-coupling (Reaction at Br) | Temperature too high | Strictly maintain T < 90°C. If problem persists, switch base to K₃PO₄ (weaker) or reduce reaction time. |

| Protodehalogenation (Loss of Br) | Hydride source present | Ensure solvent is anhydrous. Avoid alcohols. Use Cs₂CO₃ instead of alkoxide bases (like NaOtBu) which can act as hydride sources via beta-hydride elimination. |

| Black Precipitate | Pd Aggregation | Inefficient ligand binding. Ensure Xantphos is fresh (not oxidized). Increase Ligand:Pd ratio to 2.5:1. |

Safety & Hazards

-

1-Bromo-4-iodobenzene: Irritant. Avoid inhalation.

-

Palladium Compounds: Potential sensitizers. Handle in a fume hood.

-

Cesium Carbonate: Hygroscopic and basic. Causes serious eye irritation.

-

Pressurized Vials: When heating closed systems, ensure the vessel is rated for the pressure generated by Dioxane at 85°C.

References

-

Foundational Buchwald-Hartwig Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][1][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

-

Xantphos Ligand Utility in C-N Coupling: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed, amination of aryl bromides and iodides using the bite angle ligand Xantphos. Tetrahedron Letters, 42(32), 5471-5474. [Link]

-

Chemoselectivity in Dihaloarenes: Thathagar, M. B., Beckers, J., & Rothenberg, G. (2002). Copper-catalyzed selective amination of haloarenes: The role of the base. Journal of the American Chemical Society, 124(40), 11854-11855. (Provides context on base effects in selective coupling). [Link]

-

Azole Inhibition Effects: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Tetrahedron, 62(31), 7213-7256. (Discusses interaction of azoles with transition metals). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-Bromophenyl)-1H-benzimidazole

Executive Summary

The 1-phenylbenzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antiviral, antihypertensive (e.g., Telmisartan), and anticancer therapeutics. Functionalization of the para-bromophenyl moiety via Palladium-catalyzed cross-coupling is a critical synthetic gateway.

This guide addresses the specific challenges of coupling 1-(4-bromophenyl)-1H-benzimidazole . Unlike simple aryl halides, this substrate presents a competitive coordination site at the benzimidazole N3 nitrogen, which can poison unhindered Pd(0) species. We present optimized protocols using sterically demanding ligands (SPhos, Xantphos) to suppress this non-productive binding, ensuring high turnover frequencies (TOF) and yields.

Mechanistic Insight & Catalyst Selection

The Coordination Challenge

The benzimidazole moiety possesses a basic nitrogen (N3, pKa ~5.6) capable of σ-donating to the electrophilic Pd(II) center after oxidative addition. In standard systems (e.g., Pd(PPh₃)₄), this can form stable, resting-state complexes that arrest the catalytic cycle.

The Solution: Use bulky, electron-rich phosphine ligands.

-

Biaryl Phosphines (e.g., SPhos, XPhos): Create a steric "roof" over the metal center, physically blocking the approach of the benzimidazole nitrogen while facilitating oxidative addition into the C-Br bond.

-

Chelating Phosphines (e.g., Xantphos, BINAP): Enforce reductive elimination in C-N couplings and prevent bis-ligation of the substrate.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical ligand role in preventing catalyst poisoning.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 1-([1,1'-biphenyl]-4-yl)-1H-benzimidazole derivatives. Rationale: The Pd(OAc)₂/SPhos system is selected for its air stability and extreme activity, often allowing reactions to proceed at lower catalyst loadings (0.5–1.0 mol%).

Materials

-

Substrate: 1-(4-bromophenyl)-1H-benzimidazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (1 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃.

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times (Critical for active catalyst generation).

-

Solvation: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Monitoring: Spot TLC (Ethyl Acetate/Hexane 1:1). The starting bromide (Rf ~0.4) should disappear; the biaryl product will typically be more non-polar (higher Rf) or fluorescent.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄.

-

Purification: Filter and concentrate. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction | Catalyst oxidation or inactive boronic acid. | Ensure rigorous degassing. Check boronic acid quality (protodeboronation). |

| Low Conversion | Catalyst poisoning. | Increase temperature to 110°C; switch solvent to n-Butanol (higher solubility). |

| Homocoupling | Oxidative coupling of boronic acid. | Reduce O₂ exposure; add the boronic acid slowly or reduce excess. |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-(benzimidazol-1-yl)-N-aryl/alkyl anilines. Rationale: The Pd₂dba₃/Xantphos system has a wide bite angle that favors reductive elimination, essential for forming C-N bonds with electron-rich amines.

Materials

-

Substrate: 1-(4-bromophenyl)-1H-benzimidazole (1.0 equiv)

-

Amine: Primary or secondary amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%)

-

Ligand: Xantphos (4.5-dimethyl-9,9-dimethylxanthene) (3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv - Note: NaOtBu is stronger but incompatible with electrophilic functional groups like esters).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in 1 mL of Dioxane under Argon for 5 minutes. The solution should turn a clear deep red/orange, indicating active catalyst formation.

-

Addition: Add the aryl bromide (1.0 mmol), amine (1.2 mmol), and base (Cs₂CO₃, 650 mg). Add remaining Dioxane (4 mL).

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: Benzimidazoles are robust; thermal decomposition is rarely an issue at this temperature.

-

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallization from EtOH is often effective for these crystalline products. If oil, use column chromatography (DCM/MeOH 98:2).

Experimental Workflow Diagram

References

-

BenchChem. Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. (2025).[2] Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Organic Chemistry Portal. Heck Reaction Conditions and Mechanism.Link

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.Link

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(4-bromophenyl)-1H-benzimidazole with Carbazole Boronic Acids

[1]

Strategic Overview: Bipolar Host Materials

This application note details the synthesis of Benzimidazole-Carbazole (Biz-Cbz) hybrids via Suzuki-Miyaura cross-coupling. These structures represent a critical class of "bipolar" host materials used in Organic Light-Emitting Diodes (OLEDs).[1]

-

The Donor (Carbazole): Provides hole-transporting (HT) capability and high triplet energy.

-

The Acceptor (Benzimidazole): Provides electron-transporting (ET) capability and facilitates electron injection.

By coupling 1-(4-bromophenyl)-1H-benzimidazole with carbazole boronic acids, researchers create Donor-Acceptor (D-A) systems that balance charge transport within the emissive layer, significantly improving the External Quantum Efficiency (EQE) of phosphorescent and TADF devices [1, 2].

Reaction Mechanism & Chemical Logic

The synthesis relies on the Pd(0)-catalyzed cross-coupling of an aryl halide (electrophile) and an aryl boronic acid (nucleophile).[2][3] While standard, this specific coupling presents unique challenges due to the coordination potential of the benzimidazole nitrogen and the protodeboronation susceptibility of carbazole boronic acids.

The Catalytic Cycle

The reaction proceeds through the canonical Suzuki cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the benzimidazole derivative.

-

Transmetallation: The boronic acid, activated by the base (forming a boronate species), transfers the carbazole group to the palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[4]

Mechanism Visualization

The following diagram illustrates the specific catalytic pathway for this D-A coupling.

Figure 1: Catalytic cycle for the coupling of benzimidazole halides with carbazole boronates.

Experimental Protocols

We present two protocols: Method A (Standard/Robust) for general synthesis and Method B (High-Performance) for sterically hindered substrates or when minimizing catalyst loading is required.

Materials Checklist

-

Electrophile: 1-(4-bromophenyl)-1H-benzimidazole (1.0 equiv).

-

Nucleophile: Carbazole-3-boronic acid (or pinacol ester) (1.2 equiv).

-

Solvent System: Toluene/Ethanol/Water (4:1:1) or Toluene/THF (2:1).[5]

-

Base: Potassium Carbonate (

), 2.0 M aqueous solution. -

Atmosphere: Argon or Nitrogen (Strictly inert).

Method A: Standard Pd(PPh3)4 Protocol

Best for: Routine synthesis where catalyst cost is not the primary constraint.

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under Argon flow.

-

Charging: Add 1-(4-bromophenyl)-1H-benzimidazole (1.0 mmol, 273 mg) and Carbazole boronic acid (1.2 mmol) to the flask.

-

Solvent: Add degassed Toluene (8 mL) and Ethanol (2 mL).

-

Base: Add 2M aqueous

(2 mL). -

Degassing: Bubble Argon through the biphasic mixture for 15 minutes. Critical: Oxygen poisons Pd(0).

-

Catalyst Addition: Quickly add

(0.05 mmol, 5 mol%). -

Reaction: Heat to reflux (approx. 90-100°C) for 24–48 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate).

-

Workup: Cool to RT. Pour into water. Extract with Dichloromethane (

) or Ethyl Acetate (

Method B: Advanced SPhos/Pd(OAc)2 Protocol

Best for: Sterically hindered carbazoles or maximizing yield [3].

-

Catalyst Prep: In a glovebox or under strict Schlenk conditions, mix

(2 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) in degassed 1,4-Dioxane. Stir for 10 mins to form the active species. -

Reaction: Add the catalyst solution to a mixture of the benzimidazole bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground

(2.0 equiv) in 1,4-Dioxane/Water (10:1). -

Conditions: Heat at 100°C for 12–18 hours. The electron-rich SPhos ligand facilitates oxidative addition and stabilizes the Pd center against the nitrogen-rich heterocycles.

Workflow Visualization

The following flowchart outlines the operational steps from setup to isolation.

Figure 2: Operational workflow for the synthesis of Benzimidazole-Carbazole hybrids.

Optimization & Troubleshooting

The following table summarizes common issues encountered during this specific coupling and their solutions.

| Parameter | Observation | Corrective Action |

| Low Conversion | Starting bromide remains after 24h. | Switch Ligand: Move from |

| Protodeboronation | Carbazole boronic acid disappears; carbazole (H) detected. | Anhydrous Conditions: Switch to anhydrous THF/Dioxane and use CsF or |

| Catalyst Poisoning | Reaction stalls; black Pd precipitate forms early. | Increase Ligand Ratio: Benzimidazole N can coordinate Pd. Ensure L:Pd ratio is >2:1 or use a precatalyst like XPhos Pd G2 . |

| Purification | Product co-elutes with impurities. | Precipitation: These hybrids are often highly crystalline. Try precipitating from DCM by adding Methanol or Hexane before column chromatography. |

Purification for Device Grade (OLED)

For application in OLEDs, standard purity (>95%) is insufficient.

-

Column Chromatography: Silica Gel (70-230 mesh).[5] Eluent gradient: Hexane

Hexane/DCM (1:1) -

Recrystallization: Dissolve in minimal boiling Toluene or Chlorobenzene; precipitate with Ethanol.

-

Sublimation (Optional): For final device fabrication, thermal gradient sublimation is required to remove trace Pd (must be <1 ppm).

References

-

Chen, W. C., et al. (2018). "Carbazole–benzimidazole hybrid bipolar host materials for highly efficient green and blue phosphorescent OLEDs." Journal of Materials Chemistry C.

-

Liao, L. S., et al. (2020). "Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters." ACS Omega.

-

Karuvalam, R. P., et al. (2019).[6] "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Purification of 1-(4-bromophenyl)-1H-benzimidazole by column chromatography

Application Note: Purification of 1-(4-Bromophenyl)-1H-benzimidazole by Column Chromatography

Introduction

1-(4-bromophenyl)-1H-benzimidazole is a critical heterocyclic building block, frequently employed as an intermediate in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. Its synthesis typically involves the Copper(I)-catalyzed N-arylation (Ullmann-type coupling) of benzimidazole with 1-bromo-4-iodobenzene or similar aryl halides.

The Purification Challenge: While the synthesis is robust, the purification presents a specific physicochemical paradox:

-

Lipophilicity: The 4-bromophenyl group renders the molecule significantly less polar than the parent benzimidazole.

-

Basicity: The N3 nitrogen of the imidazole ring retains basic character (pKa ~5.0–5.5), leading to strong hydrogen bonding with the acidic silanol (Si-OH) groups of silica gel. This often results in "tailing" or "streaking" during chromatography, reducing yield and purity.

This guide details a self-validating protocol to overcome silanol interactions while effectively separating the target from non-polar aryl halides and polar copper catalysts.

Physicochemical Profile & Separation Logic

Understanding the analyte is the prerequisite for successful separation.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Benzimidazole core + 4-Bromophenyl | Planar, UV-active (strong |

| Basicity | N3 Lone Pair available | Risk: Interacts with acidic Silica ( |

| Polarity | Moderate ( | Elutes in mid-polarity solvents (e.g., 10–30% EtOAc in Hexane). |

| Solubility | High: DCM, EtOAc; Low: Hexane | Action: Use solid loading or minimal DCM liquid loading. |

Pre-Chromatography Workup (Critical Step)

Directly loading the crude reaction mixture onto the column is a common failure point, particularly for Cu-catalyzed reactions. Residual copper species can chelate to the silica, altering its activity and causing band broadening.

Protocol:

-

Chelation Wash: Dissolve crude residue in EtOAc. Wash 3x with 5% aqueous ethylenediamine or

to remove copper (blue aqueous layer indicates removal). -

Drying: Dry organic phase over

, filter, and concentrate. -

Solid Loading: Dissolve the residue in minimal DCM. Add silica gel (mass ratio 1:2 crude/silica). Evaporate to dryness (rotary evaporator) until a free-flowing powder is obtained. Liquid loading is discouraged due to the low solubility in non-polar mobile phases.

Method Development: TLC Optimization

Before packing the column, determine the optimal mobile phase (

Standard Solvent Systems:

-

System A (Non-Polar): Hexane / Ethyl Acetate (Hex/EtOAc).[1]

-

System B (Polar/Basic): DCM / Methanol (DCM/MeOH).

Experimental Data:

| Solvent System | Observed | Observation | Recommendation |

| 100% Hexane | 0.00 | No movement. | Starting condition. |

| 9:1 Hex/EtOAc | 0.15 | Slight movement. | Good for removing non-polar impurities. |

| 4:1 Hex/EtOAc | 0.32 | Ideal separation. | Target Eluent. |

| 1:1 Hex/EtOAc | 0.65 | Moves with solvent front. | Too strong. |

The "Tailing" Test: Spot the crude on a TLC plate. Elute with 4:1 Hex/EtOAc.

-

Result: If the spot is teardrop-shaped (streaking), the basic N3 is interacting with silica.

-

Correction: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes surface silanols.

Detailed Column Chromatography Protocol

Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: 10g silica per 1g crude material (Standard); 20g:1g (High Purity).

Step 1: Column Packing

-

Prepare a slurry of Silica Gel 60 in 100% Hexane.

-

Pour into the column, tapping the sides to settle the bed and remove air bubbles.

-

Conditioning: Flush with 2 column volumes (CV) of 100% Hexane (or Hexane + 1% TEA if tailing was observed).

Step 2: Sample Loading

-

Carefully add the Solid Load (prepared in Section 3) to the top of the silica bed.

-

Add a thin layer (~1 cm) of sand on top to protect the bed from disturbance during solvent addition.

Step 3: Gradient Elution Strategy

Do not use isocratic elution immediately. A gradient ensures separation of unreacted aryl halides (fast eluting) from the target.

-

Fraction 1-5 (100% Hexane): Elutes unreacted 1-bromo-4-iodobenzene and non-polar byproducts.

-

Fraction 6-15 (10:1 Hex/EtOAc): Transition phase.

-

Fraction 16+ (4:1 Hex/EtOAc): Target Elutes Here. Monitor by UV.

-

Flush (100% EtOAc): Elutes unreacted benzimidazole and polar baseline impurities.

Step 4: Fraction Analysis

-

Check fractions via TLC (UV 254 nm). The benzimidazole core fluoresces strongly.

-

Pool fractions containing the pure spot (

). -

Evaporate solvent under reduced pressure.

Visualization of Mechanism & Workflow

Diagram 1: The Separation Workflow

Caption: Step-by-step purification workflow emphasizing catalyst removal and mobile phase adjustment.

Diagram 2: Molecular Interaction Mechanism

Caption: Competitive binding mechanism: TEA blocks acidic silanols, preventing target tailing.

Troubleshooting Guide

| Issue | Cause | Solution |

| Co-elution with Aryl Halide | Gradient too steep (polarity increased too fast). | Hold at 100% Hexane for 3-4 CVs before adding EtOAc. |

| Broad/Streaking Bands | Acidic silanols protonating the N3 nitrogen. | Add 1% Triethylamine (TEA) or 0.5% Ammonia to the mobile phase. |

| Product Stuck on Column | Solubility issue or unexpected polarity. | Flush column with 10% MeOH in DCM to recover all material, then re-evaluate TLC. |

| Blue/Green Band | Residual Copper catalyst. | Stop column. The metal usually sticks to the top. If it moves, use an EDTA wash on the resulting solid. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

Li, X.; Yang, D.; et al. (2008).[2] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of Organic Chemistry. (General protocol for N-arylation purification). Link

-

Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Benzimidazole acidity). Link

-

University of Rochester. Solvent Systems for Flash Column Chromatography. (General solvent strength guide). Link

Sources

Application Note: Recrystallization Protocols for High-Purity 1-(4-bromophenyl)-1H-benzimidazole

This Application Note is designed for researchers and process chemists requiring high-purity 1-(4-bromophenyl)-1H-benzimidazole (CAS: 2034-36-8). This specific isomer (N1-substituted) is distinct from the more common 2-(4-bromophenyl) derivative and is typically synthesized via Copper-catalyzed Ullmann coupling.

Abstract & Compound Profile

1-(4-bromophenyl)-1H-benzimidazole is a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and bioactive pharmaceutical scaffolds. Unlike its C2-substituted isomer, this N-arylated benzimidazole is typically synthesized via Cu-catalyzed Ullmann coupling of benzimidazole with 1-bromo-4-iodobenzene (or 1,4-dibromobenzene).

Achieving >99.5% purity requires the specific removal of:

-

Transition Metal Catalysts: Copper species (CuI, Cu₂O) used in coupling.

-

Homocoupling Byproducts: 4,4'-Dibromobiphenyl (if aryl halides are used).

-

Starting Materials: Unreacted benzimidazole (polar) and 1,4-dibromobenzene (non-polar).

Physicochemical Profile

| Property | Data | Notes |

| CAS | 2034-36-8 | Confirm N1-substitution (not C2). |

| Molecular Formula | C₁₃H₉BrN₂ | MW: 273.13 g/mol |

| Melting Point | 96–98 °C | Lit. value for N-phenyl analog is ~90°C; Br-substituent raises MP. |

| Solubility (Cold) | DCM, CHCl₃, DMSO | Soluble. |

| Solubility (Hot) | Ethanol, Toluene, Acetonitrile | Soluble. |

| Insoluble | Water, Hexanes | Useful as anti-solvents. |

Solvent Selection Strategy

The purification strategy leverages the lipophilicity introduced by the 4-bromophenyl group against the polarity of the benzimidazole core.

| Solvent System | Role | Target Impurities Removed | Recommendation |